![molecular formula C4H2Br2O4 B7699999 (E)-2,3-dibromo-2-butenedioic acid CAS No. 608-38-8](/img/structure/B7699999.png)
(E)-2,3-dibromo-2-butenedioic acid
Overview
Description
(E)-2,3-dibromo-2-butenedioic acid is an organic compound with the molecular formula C4H2Br2O4 It is a dibromo derivative of maleic acid and is characterized by the presence of two bromine atoms attached to the double-bonded carbon atoms in the butenedioic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2,3-dibromo-2-butenedioic acid can be synthesized through the bromination of maleic acid. The reaction typically involves the addition of bromine (Br2) to maleic acid in an aqueous or organic solvent. The reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the product. For instance, the reaction can be carried out at room temperature in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dibromo-2-butenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include dibromo derivatives with additional oxygen-containing functional groups.
Reduction: Products may include mono-bromo or fully debrominated butenedioic acids.
Substitution: Products may include substituted butenedioic acids with various functional groups replacing the bromine atoms.
Scientific Research Applications
Organic Synthesis
(E)-2,3-dibromo-2-butenedioic acid serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form higher oxidation state products.
- Reduction : Reduction reactions can yield debrominated products.
- Substitution : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Studies
The compound has been utilized in biological research for:
- Enzyme Inhibition : Investigating its effects on enzyme activity due to its electrophilic nature.
- Protein Modification : Understanding how it interacts with proteins and other biomolecules, potentially leading to insights into cellular mechanisms and pathways .
Environmental Chemistry
As a disinfection byproduct (DBP), this compound is studied for its formation during water treatment processes. Research indicates that it can pose health risks due to its potential cytotoxicity and genotoxicity, making it relevant for environmental monitoring and regulatory assessments .
Toxicological Studies
Studies have shown that this compound exhibits cytotoxic effects in mammalian cell lines. For example, concentration-response curves have been established to assess its genotoxic potential using CHO cells (Chinese Hamster Ovary cells) as a model system .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various brominated compounds, including this compound. Results indicated significant cytotoxicity at certain concentrations, highlighting the need for careful monitoring of DBPs in drinking water sources .
Case Study 2: Disinfection Byproducts Formation
Research conducted on the formation of DBPs during chlorine dioxide treatment of drinking water revealed that this compound is one of the products formed under specific conditions. This study emphasized the importance of understanding the implications of DBP formation on public health and safety regulations .
Mechanism of Action
The mechanism of action of (E)-2,3-dibromo-2-butenedioic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid groups. The bromine atoms can participate in electrophilic addition and substitution reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: The parent compound of (E)-2,3-dibromo-2-butenedioic acid, lacking the bromine atoms.
Fumaric Acid: The trans isomer of maleic acid, also lacking bromine atoms.
2,3-Dichloro-2-butenedioic Acid: A similar compound with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its non-brominated analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the compound’s ability to participate in specific biological interactions makes it valuable for research and industrial applications.
Biological Activity
(E)-2,3-Dibromo-2-butenedioic acid, also known as brominated haloacid, is a compound that has garnered attention due to its biological activity and its role as a disinfection byproduct (DBP) in drinking water. This article explores its biological properties, mechanisms of action, and associated research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 273.86 g/mol
- CAS Number : 608-38-8
Biological Activity Overview
This compound exhibits various biological activities that are significant in environmental and health contexts:
- Disinfection Byproduct : It is classified as a DBP formed during the chlorination of drinking water, particularly in bromide-rich sources. This compound can have implications for human health due to its potential toxicological effects when present in drinking water systems .
- Toxicological Effects : Research indicates that brominated compounds like this compound may exhibit cytotoxicity and genotoxicity. These effects are primarily attributed to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems .
- Antimicrobial Properties : Some studies suggest that brominated compounds can possess antimicrobial properties. This is particularly relevant in the context of their use as disinfectants; however, the specific mechanisms by which this compound exerts these effects require further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to damage in lipids, proteins, and DNA. This mechanism is crucial for understanding its cytotoxic effects .
- Cell Cycle Disruption : Studies indicate that exposure to this compound may disrupt normal cell cycle progression, potentially leading to apoptosis or necrosis in affected cells .
Table 1: Summary of Biological Studies on this compound
Properties
IUPAC Name |
(E)-2,3-dibromobut-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Br)(\C(=O)O)/Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023334 | |
Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-38-8, 149230-81-9 | |
Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromobutenedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149230819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.